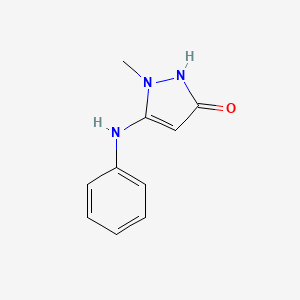
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate, also known as MDB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs and peptides. In materials science, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has shown potential as a building block for the synthesis of novel organic materials with unique electronic and optical properties.
Wirkmechanismus
The exact mechanism of action of Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate is not yet fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has also been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to induce apoptosis and inhibit cell proliferation. In drug delivery systems, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to improve the stability and bioavailability of certain drugs and peptides. In materials science, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has been shown to have unique electronic and optical properties, making it a promising building block for novel organic materials.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has several advantages for use in lab experiments, including its high purity and stability, as well as its potential for use in a range of applications. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate, including further studies on its mechanism of action and potential applications in drug discovery and materials science. In drug discovery, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate could be further studied for its potential as an anti-cancer agent or as a building block for drug delivery systems. In materials science, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate could be used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. Additionally, further studies could be conducted to optimize the synthesis method of Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate and reduce its cost, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate could lead to the development of new and innovative solutions in these fields.
Synthesemethoden
Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 5-methylfurfurylamine, followed by reduction and amidation reactions. The final product is obtained as a white crystalline powder with a purity of over 98%.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSGEMXDSYVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

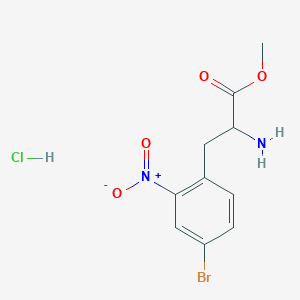
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)

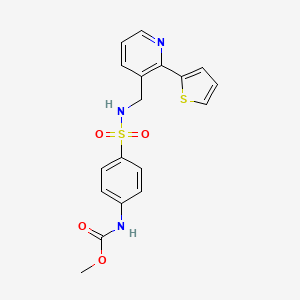
![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)

![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)

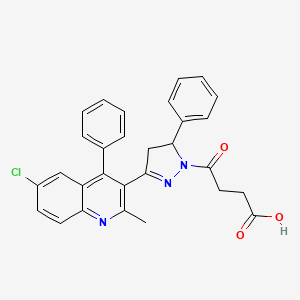
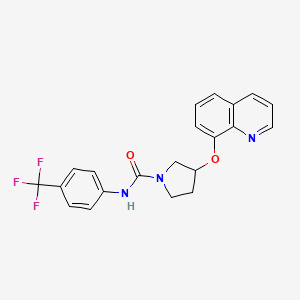
![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)
